molecular formula C22H32FN3O B5468149 N-cyclopropyl-1'-(4-fluoro-2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide

N-cyclopropyl-1'-(4-fluoro-2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide

Cat. No. B5468149
M. Wt: 373.5 g/mol
InChI Key: DKSZVJOJIRAUSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-1'-(4-fluoro-2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a small molecule drug that has shown potential in treating a range of neurological disorders. Its unique structure and mechanism of action make it a promising candidate for further research and development.

Mechanism of Action

N-cyclopropyl-1'-(4-fluoro-2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide works by inhibiting an enzyme called GABA aminotransferase (GABA-AT), which is responsible for breaking down the neurotransmitter GABA. By inhibiting GABA-AT, this compound increases the levels of GABA in the brain, which can have a calming and anti-epileptic effect.
Biochemical and Physiological Effects:
In addition to its effects on GABA levels, this compound has been shown to have a range of other biochemical and physiological effects. These include changes in neurotransmitter levels, alterations in gene expression, and changes in brain activity patterns.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclopropyl-1'-(4-fluoro-2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide in lab experiments is its specificity for GABA-AT inhibition, which allows for targeted manipulation of GABA levels in the brain. However, there are also limitations to using this compound, including potential off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are many potential future directions for research on N-cyclopropyl-1'-(4-fluoro-2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide, including exploring its therapeutic potential in other neurological disorders, investigating its long-term effects on brain function, and developing more targeted and effective formulations of the drug. Additionally, further research is needed to fully understand the mechanisms underlying this compound's effects on the brain and to optimize its use in clinical settings.

Synthesis Methods

N-cyclopropyl-1'-(4-fluoro-2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One commonly used method involves the reaction of 4-fluoro-2-methylbenzylamine with N-cyclopropyl-4-piperidone, followed by the addition of a carboxylic acid derivative to form the final product.

Scientific Research Applications

N-cyclopropyl-1'-(4-fluoro-2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in treating a range of neurological disorders, including addiction, epilepsy, and ADHD. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, as well as in reducing seizure activity in models of epilepsy. Additionally, this compound has shown promise in improving attention and cognitive function in animal models of ADHD.

properties

IUPAC Name

N-cyclopropyl-1-[1-[(4-fluoro-2-methylphenyl)methyl]piperidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32FN3O/c1-16-13-19(23)5-4-17(16)14-25-11-8-21(9-12-25)26-10-2-3-18(15-26)22(27)24-20-6-7-20/h4-5,13,18,20-21H,2-3,6-12,14-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSZVJOJIRAUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CN2CCC(CC2)N3CCCC(C3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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